7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major)
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Overview
Description
7-(1-Methyl-2-hydroxyethyl)guanine-d7 (Major) is a labeled analogue of 7-(1-Methyl-2-hydroxyethyl)guanine. It is a stable isotope-labeled compound used primarily in research applications. The compound has a molecular formula of C8H4D7N5O2 and a molecular weight of 216.25 . It is often utilized in proteomics research and other biochemical studies .
Preparation Methods
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves the incorporation of deuterium atoms into the molecular structure of 7-(1-Methyl-2-hydroxyethyl)guanine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
7-(1-Methyl-2-hydroxyethyl)guanine-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and controlled pH environments. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the identification and quantification of compounds.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of nucleotides.
Medicine: It is employed in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of diagnostic tools and the quality control of pharmaceutical products
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine-d7 involves its incorporation into biochemical pathways as a labeled analogue. The deuterium atoms in the compound allow researchers to trace its movement and interactions within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
7-(1-Methyl-2-hydroxyethyl)guanine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
7-(1-Methyl-2-hydroxyethyl)guanine: The non-labeled version of the compound.
7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine.
Properties
CAS No. |
1346604-24-7 |
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Molecular Formula |
C8H11N5O2 |
Molecular Weight |
216.252 |
IUPAC Name |
2-amino-8-deuterio-7-(1,1,1,2,3,3-hexadeuterio-3-hydroxypropan-2-yl)-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15)/i1D3,2D2,3D,4D |
InChI Key |
NOXOALKZIYCNRV-UFVDGHGDSA-N |
SMILES |
CC(CO)N1C=NC2=C1C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one-d7; N7-(1-Methyl-2-hydroxyethyl)guanine-d7; |
Origin of Product |
United States |
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